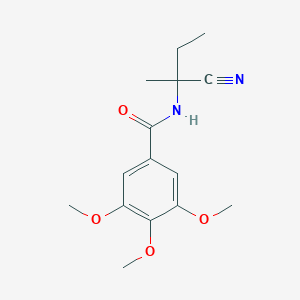
N-(1-cyano-1-methylpropyl)-3,4,5-trimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyano-1-methylpropyl)-3,4,5-trimethoxybenzamide, commonly known as TMA-6, is a chemical compound that belongs to the family of phenethylamines. It is a highly potent and selective agonist of the serotonin 5-HT2A receptor, which is known to play a crucial role in the regulation of mood, cognition, and perception. TMA-6 has been extensively studied for its potential applications in scientific research, particularly in the fields of neuroscience, pharmacology, and psychopharmacology.
Mecanismo De Acción
TMA-6 acts as a highly selective agonist of the serotonin 5-HT2A receptor, which is known to play a crucial role in the regulation of mood, cognition, and perception. Upon binding to the receptor, TMA-6 induces a conformational change in the receptor, leading to the activation of a cascade of intracellular signaling pathways. This ultimately results in the modulation of various neurotransmitter systems, including dopamine, norepinephrine, and acetylcholine.
Biochemical and Physiological Effects:
TMA-6 has been shown to produce a range of biochemical and physiological effects, including changes in mood, perception, and cognition. It has been reported to induce feelings of euphoria, altered visual perception, and heightened sensory awareness. TMA-6 has also been shown to increase heart rate, blood pressure, and body temperature, indicating its potential as a cardiovascular stimulant.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TMA-6 has several advantages as a research tool, including its high potency and selectivity for the 5-HT2A receptor, which allows for precise manipulation of the receptor system. It also has a relatively long half-life, which allows for sustained effects and prolonged experimentation. However, TMA-6 also has several limitations, including its potential for toxicity and the need for careful dosing and administration.
Direcciones Futuras
There are several future directions for the study of TMA-6 and its potential applications in scientific research. One area of interest is the development of novel therapeutic agents based on the structure and function of TMA-6. Another area of interest is the study of the neurochemical mechanisms underlying the effects of TMA-6 and other hallucinogenic drugs on the brain. Additionally, the potential use of TMA-6 in the treatment of various psychiatric disorders, including depression and anxiety, warrants further investigation.
Métodos De Síntesis
TMA-6 can be synthesized using various methods, including the reduction of 3,4,5-trimethoxybenzaldehyde with sodium borohydride, followed by the reaction of the resulting alcohol with cyanomethylpropane in the presence of a strong base. Alternatively, TMA-6 can be prepared by the reaction of 3,4,5-trimethoxybenzoyl chloride with N-cyanomethyl-N-methylamine in the presence of a Lewis acid catalyst.
Aplicaciones Científicas De Investigación
TMA-6 has been widely used in scientific research for its ability to selectively activate the 5-HT2A receptor, which is known to play a crucial role in the regulation of mood, cognition, and perception. TMA-6 has been studied for its potential applications in the treatment of various psychiatric disorders, including depression, anxiety, and schizophrenia. It has also been used in the study of the neurochemical mechanisms underlying the effects of hallucinogenic drugs, such as LSD and psilocybin.
Propiedades
IUPAC Name |
N-(2-cyanobutan-2-yl)-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-6-15(2,9-16)17-14(18)10-7-11(19-3)13(21-5)12(8-10)20-4/h7-8H,6H2,1-5H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTLCWCZLEISMBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#N)NC(=O)C1=CC(=C(C(=C1)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1-methylpropyl)-3,4,5-trimethoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 1-((2-acetamido-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)(3-fluorophenyl)methyl)piperidine-4-carboxylate](/img/structure/B2698717.png)
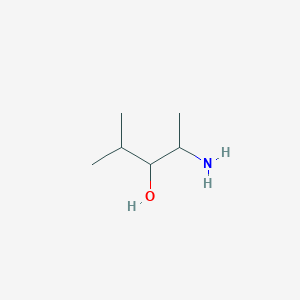
![3-(4-chlorophenyl)-7,8-dimethoxy-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2698720.png)



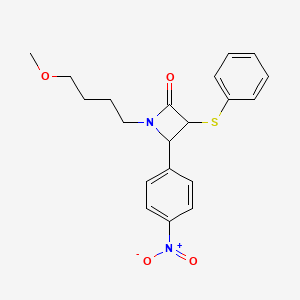
![N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-4-(4-{[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide](/img/structure/B2698729.png)
![N-(3-chlorobenzyl)-N-phenyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2698730.png)
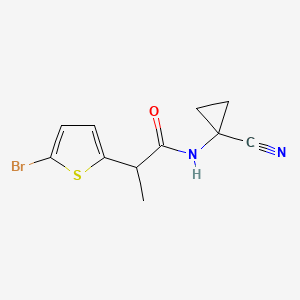

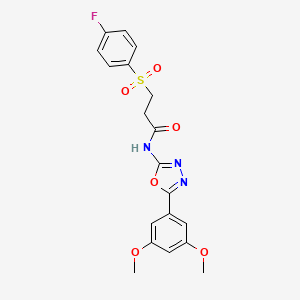

![2-[(4-Benzhydrylpiperazino)methyl]phenyl (2-chloro-1,3-thiazol-5-yl)methyl ether](/img/structure/B2698740.png)